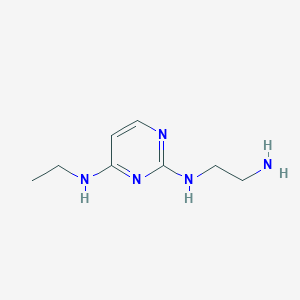

N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine

Description

Structural Classification Within 2,4-Diaminopyrimidine Pharmacophores

The 2,4-diaminopyrimidine core serves as a privileged structure in medicinal chemistry due to its capacity to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets. This compound diverges from simpler analogs through its N2 and N4 substitutions:

- N2 position : A 2-aminoethyl group introduces a flexible alkylamine side chain, enhancing solubility and enabling secondary interactions with acidic residues in binding pockets.

- N4 position : An ethyl group provides moderate hydrophobicity, balancing membrane permeability and target affinity.

Comparative analysis with related derivatives highlights the role of substituent engineering:

This table illustrates how N2/N4 modifications tailor selectivity. For instance, the 2-aminoethyl group in the subject compound may favor interactions with Syk kinase or Fc receptor pathways, as seen in structurally related immunomodulators. The ethyl group at N4 aligns with trends in optimizing metabolic stability, as bulkier substituents (e.g., phenyl in pyrimethamine) enhance target residence time but may reduce bioavailability.

Historical Evolution of Diaminopyrimidine-Based Drug Discovery

The trajectory of 2,4-diaminopyrimidine therapeutics began in the 1940s with George H. Hitchings’ seminal work on antimetabolites. Early efforts focused on nucleic acid antagonism, but serendipitous discoveries revealed their inhibition of folate metabolism. Key milestones include:

- 1940s–1950s : Identification of 2,4-diamino-5-substituted pyrimidines as dihydrofolate reductase (DHFR) inhibitors, diverging from initial expectations as thymine antagonists.

- 1962 : Synthesis of trimethoprim, a selective bacterial DHFR inhibitor, marking the first intentional application of diaminopyrimidines as antibacterials.

- 2000s : Expansion into immunology with compounds like this compound, designed to disrupt FcεRI and FcγRI signaling cascades in mast cells and basophils.

The shift from antimicrobials to targeted immunomodulators reflects advances in structural biology and computational modeling. For example, the patent US7329671B2 discloses 2,4-pyrimidinediamines with substituted aryl and heteroaryl groups capable of suppressing mediator release in allergic responses. These innovations leverage the scaffold’s adaptability, enabling precise tuning of electronic and steric properties to match dynamic binding sites.

Properties

Molecular Formula |

C8H15N5 |

|---|---|

Molecular Weight |

181.24 g/mol |

IUPAC Name |

2-N-(2-aminoethyl)-4-N-ethylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C8H15N5/c1-2-10-7-3-5-11-8(13-7)12-6-4-9/h3,5H,2,4,6,9H2,1H3,(H2,10,11,12,13) |

InChI Key |

BHWBEEDVISWMBK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC=C1)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine typically involves the reaction of pyrimidine derivatives with ethylating agents and aminoethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine is a chemical compound with a pyrimidine ring substituted with aminoethyl and ethyl groups. It has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry: this compound serves as a fundamental building block in the synthesis of more complex molecules.

Biology: The compound is investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its mechanism of action involves interaction with molecular targets like enzymes or receptors, potentially inhibiting enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, metabolic, and other cellular processes.

Medicine: this compound is explored for potential therapeutic effects, including antitumor and antimicrobial activities. Research has demonstrated that this compound acts as an inhibitor of specific kinases involved in cell signaling pathways critical for cancer progression. The compound's ability to disrupt these signals positions it as a potential therapeutic agent in oncology. In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential use as an anti-cancer agent.

Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Biological Activities

This compound is a synthetic compound belonging to the class of pyrimidine derivatives. It has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Anti-Cancer Properties

Several studies have highlighted the anti-cancer properties of this compound:

- Mechanism of Action: The compound has been shown to inhibit proteins that are pivotal in tumor growth and disrupts key signaling pathways that are often overactive in cancer cells.

- Cell Line Studies: In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential use as an anti-cancer agent.

Inhibition of Signaling Pathways

Research has demonstrated that this compound acts as an inhibitor of specific kinases involved in cell signaling pathways critical for cancer progression. These pathways are often hijacked by cancer cells to promote growth and proliferation. The compound's ability to disrupt these signals positions it as a potential therapeutic agent in oncology.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound:

- Inhibition Studies: A study reported that this compound effectively inhibited specific kinases associated with tumor growth at IC50 values comparable to established inhibitors.

- Synergistic Effects: Research indicated that combining this compound with other therapeutic agents enhanced overall efficacy against resistant cancer cell lines.

- Safety Profile: Preliminary toxicity assessments suggest that the compound exhibits a favorable safety profile in vitro, with low cytotoxicity against normal human cell lines compared to cancerous ones.

Mechanism of Action

The mechanism of action of N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways, metabolic pathways, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural and functional differences between N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine and selected analogs:

Key Findings from Comparative Analysis

Bioactivity and Target Specificity

- SP-2 demonstrated potent anti-Alzheimer’s activity (IC50 ~2.1 µM for AChE) due to its piperidinylethyl group, which enhances blood-brain barrier penetration. In contrast, the target compound’s simpler aminoethyl group may offer fewer steric hindrances but lower CNS specificity unless optimized .

- AZD1480 inhibits Jak2 (IC50 <50 nM) via its fluoropyrimidinyl ethyl group, which occupies hydrophobic kinase pockets. The target’s ethyl group lacks this complexity, suggesting divergent kinase selectivity .

- 2-N-[2-(Dimethylamino)ethyl]-4-N-dodecylpyrimidine-2,4-diamine’s dodecyl chain likely improves membrane permeability but reduces aqueous solubility (logP >5 predicted). The target’s ethyl group balances hydrophobicity better for oral bioavailability .

Physicochemical Properties

- Solubility: The target compound’s aminoethyl group increases polarity (logP ~1–2 estimated) compared to SP-2 (logP ~3) and AZD1480 (logP ~2.5). This may enhance water solubility but reduce lipid membrane penetration .

Biological Activity

N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine is a synthetic compound belonging to the class of pyrimidine derivatives, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its role as an inhibitor in various signaling pathways, its anti-cancer properties, and its interactions with biological targets.

Chemical Structure and Properties

This compound features a pyrimidine ring with amino and ethyl substituents at the 2 and 4 positions, respectively. Its molecular formula is , with a molecular weight of 181.24 g/mol. The compound's structure allows it to engage in various chemical reactions typical of pyrimidine derivatives, making it a versatile candidate for further pharmacological exploration .

Inhibition of Signaling Pathways

Research has demonstrated that this compound acts as an inhibitor of specific kinases involved in cell signaling pathways critical for cancer progression. These pathways are often hijacked by cancer cells to promote growth and proliferation. The compound's ability to disrupt these signals positions it as a potential therapeutic agent in oncology.

Anti-Cancer Properties

Several studies have highlighted the anti-cancer properties of this compound:

- Mechanism of Action : The compound has been shown to inhibit proteins that are pivotal in tumor growth. For instance, it disrupts key signaling pathways that are often overactive in cancer cells.

- Cell Line Studies : In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential use as an anti-cancer agent .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique biological activity of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N4-methylpyrimidine-2,4-diamine | Pyrimidine ring with methyl substitution | Less potent than N2-(2-aminoethyl)-N4-ethyl derivative in inhibiting cancer cell growth |

| 6-chloro-N4-methylpyrimidine-2,4-diamine | Chlorinated variant | Enhanced lipophilicity may affect bioavailability |

| 4-(3-morpholin-4-ylpropyl)-6-(3,4,5-trimethoxyphenyl)-1H-pyrimidine-2,4-diamine | Morpholine substitution | Potentially broader spectrum of activity due to additional functional groups |

This table illustrates that while these compounds share a common pyrimidine framework, variations in substitutions lead to distinct biological activities and therapeutic potentials.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound:

- Inhibition Studies : A study reported that this compound effectively inhibited specific kinases associated with tumor growth at IC50 values comparable to established inhibitors .

- Synergistic Effects : Research indicated that combining this compound with other therapeutic agents enhanced overall efficacy against resistant cancer cell lines .

- Safety Profile : Preliminary toxicity assessments suggest that the compound exhibits a favorable safety profile in vitro, with low cytotoxicity against normal human cell lines compared to cancerous ones .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine and its analogs?

- Methodology :

- Nucleophilic substitution : React chloropyrimidine intermediates with ethylenediamine derivatives under reflux in ethanol (60–160°C), as demonstrated for structurally similar pyrimidine-2,4-diamines .

- Microwave-assisted synthesis : Accelerate reaction kinetics by using microwave reactors (e.g., 150–160°C for 30 minutes), which improves yield and reduces side products, as shown for N4-(2-chlorophenyl) analogs .

- Purification : Employ crystallization (using methanol/ethyl acetate) or column chromatography (silica gel, chloroform/methanol) to isolate high-purity compounds (>97% HPLC purity) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions and hydrogen environments. For example, ethyl groups typically show triplet signals at δ 1.2–1.4 ppm (CH) and quartet signals at δ 3.3–3.5 ppm (CH) .

- Mass spectrometry : Use LC-MS and HRMS to confirm molecular weight (e.g., HRMS accuracy within ±2 ppm) and detect fragmentation patterns .

- HPLC : Validate purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does substituent variation at the N2 and N4 positions influence biological activity in pyrimidine-2,4-diamine derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., aminoethyl, aryl, or carboxyphenyl groups) and test kinase inhibition (e.g., Aurora kinases) or anti-inflammatory activity. For example, ortho-chlorophenyl groups enhance kinase inhibition potency by 10-fold compared to unsubstituted analogs .

- Cytokine inhibition assays : Evaluate substituent effects using in vitro models (e.g., TNF-α inhibition at 10 µM, as shown in Table 2 of ) .

Q. How can contradictions in enzyme inhibition data across studies be resolved?

- Methodology :

- Standardized assay conditions : Control variables such as ATP concentration (e.g., 10 µM for kinase assays) and pH (7.4) to minimize variability .

- Computational docking : Use molecular modeling (e.g., AutoDock Vina) to compare binding modes of analogs with conflicting activity data. For example, bulky substituents may sterically hinder active-site interactions despite favorable in vitro solubility .

Q. What methodologies are effective for assessing binding interactions between pyrimidine-2,4-diamines and kinase targets?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) using immobilized kinase domains (e.g., Aurora A/B) .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts in cancer cell lysates after compound treatment .

Q. How can solubility and bioavailability of pyrimidine-2,4-diamines be optimized without compromising activity?

- Methodology :

- Salt formation : Synthesize hydrochloride salts (e.g., compound 9g in ) to enhance aqueous solubility while retaining kinase inhibition .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl or morpholinoethyl) to improve intestinal permeability, as demonstrated for antiplasmodial thieno-pyrimidines .

Data Contradiction Analysis

Q. Why do certain pyrimidine-2,4-diamines show divergent cytotoxicity profiles in similar cancer cell lines?

- Analysis :

- Off-target effects : Use RNA sequencing to identify unintended pathways (e.g., mTOR or EGFR) activated by specific substituents like trifluoromethyl groups .

- Metabolic stability : Compare microsomal half-lives (e.g., human liver microsomes) to explain discrepancies between in vitro and in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.